2-Ethyl-4-methyl-6-(1-methyl-1H-pyrrol-2-yl)-2,5-dihydro-1,2,3-triazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethyl-4-methyl-6-(1-methyl-1H-pyrrol-2-yl)-2,5-dihydro-1,2,3-triazine is a synthetic organic compound that belongs to the class of triazines Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-4-methyl-6-(1-methyl-1H-pyrrol-2-yl)-2,5-dihydro-1,2,3-triazine typically involves multi-step organic reactions. A common approach might include the following steps:
Formation of the Triazine Ring: This can be achieved through cyclization reactions involving appropriate precursors such as hydrazines and nitriles.
Functional Group Introduction:
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Analyse Chemischer Reaktionen
Types of Reactions
2-Ethyl-4-methyl-6-(1-methyl-1H-pyrrol-2-yl)-2,5-dihydro-1,2,3-triazine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different oxidation states or derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups.
Wissenschaftliche Forschungsanwendungen
2-Ethyl-4-methyl-6-(1-methyl-1H-pyrrol-2-yl)-2,5-dihydro-1,2,3-triazine may have various applications in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible applications in drug development and therapeutic research.
Industry: Use in the development of new materials or chemical processes.
Wirkmechanismus
The mechanism of action of 2-Ethyl-4-methyl-6-(1-methyl-1H-pyrrol-2-yl)-2,5-dihydro-1,2,3-triazine would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to changes in biological pathways or processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4,6-Trimethyl-1,3,5-triazine: A simpler triazine compound with three methyl groups.
2-Ethyl-4,6-dimethyl-1,3,5-triazine: Similar structure but lacks the pyrrole moiety.
1-Methyl-1H-pyrrole-2-carboxaldehyde: Contains the pyrrole group but lacks the triazine ring.
Eigenschaften
Molekularformel |
C11H16N4 |
---|---|
Molekulargewicht |
204.27 g/mol |
IUPAC-Name |
2-ethyl-4-methyl-6-(1-methylpyrrol-2-yl)-5H-triazine |
InChI |
InChI=1S/C11H16N4/c1-4-15-12-9(2)8-10(13-15)11-6-5-7-14(11)3/h5-7H,4,8H2,1-3H3 |
InChI-Schlüssel |
GWZCBQQQISDFST-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1N=C(CC(=N1)C2=CC=CN2C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.